Magnesium;potassium;chloride

Catalog No.
S15347214
CAS No.
M.F
ClKMg+2
M. Wt
98.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium;potassium;chloride

Product Name

Magnesium;potassium;chloride

IUPAC Name

magnesium;potassium;chloride

Molecular Formula

ClKMg+2

Molecular Weight

98.86 g/mol

InChI

InChI=1S/ClH.K.Mg/h1H;;/q;+1;+2/p-1

InChI Key

SEMYAGXUFFHEEB-UHFFFAOYSA-M

Canonical SMILES

[Mg+2].[Cl-].[K+]

Magnesium;potassium;chloride is a compound that consists of magnesium chloride and potassium chloride. It is typically represented in the form of magnesium chloride hexahydrate and potassium chloride, both of which are essential salts in various biological and industrial processes. Magnesium chloride is often found in nature as the mineral bischofite, while potassium chloride is derived from mineral sources such as sylvite. The combination of these two salts results in a compound that exhibits unique properties beneficial for agricultural, pharmaceutical, and chemical applications.

The reactions involving magnesium;potassium;chloride primarily revolve around its formation and decomposition. For instance, the synthesis can occur through the reaction of carnallite (a naturally occurring mineral composed of potassium chloride and magnesium chloride) when heated with water:

KClMgCl26H2OKCl+MgCl26H2O\text{KCl}\cdot \text{MgCl}_2\cdot 6\text{H}_2\text{O}\rightarrow \text{KCl}+\text{MgCl}_2\cdot 6\text{H}_2\text{O}

This process allows for the separation of potassium chloride from magnesium chloride hexahydrate, which can be further processed or used directly in various applications . Additionally, magnesium;potassium;chloride can participate in double displacement reactions, such as:

2KCl+Mg NO3)22KNO3+MgCl22\text{KCl}+\text{Mg NO}_3)_2\rightarrow 2\text{KNO}_3+\text{MgCl}_2

This reaction illustrates its potential use in synthesizing other compounds like potassium nitrate .

The synthesis of magnesium;potassium;chloride can be achieved through several methods:

  • Direct Synthesis from Carnallite: Heating carnallite in the presence of water allows for the extraction of both magnesium and potassium chlorides efficiently .
  • Evaporation Techniques: Concentrated solutions of magnesium and potassium salts can be evaporated to obtain pure forms of the chlorides. This method is often used to produce high-purity salts for laboratory or industrial use .
  • Molten Salt Synthesis: This method involves mixing the respective carbonate salts with molten salt mixtures at elevated temperatures to produce magnesium;potassium;chloride with controlled morphology .

Magnesium;potassium;chloride has diverse applications across various fields:

  • Agriculture: Used as a fertilizer to provide essential nutrients to plants.
  • Pharmaceuticals: Employed in formulations for electrolyte replenishment and as a dietary supplement.
  • Chemical Industry: Serves as a precursor for other chemical compounds like potassium nitrate.
  • Food Industry: Acts as a food additive for flavor enhancement or preservation.

Research has shown that the interaction between magnesium;potassium;chloride and other compounds can influence its efficacy in applications. For example, studies on its interaction with nitrates indicate potential pathways for optimizing fertilizer formulations to enhance nutrient availability in soils . Additionally, its role in biological systems suggests that it may interact synergistically with other minerals to promote health benefits.

Several compounds share similarities with magnesium;potassium;chloride, each offering unique properties:

Compound NameCompositionKey Characteristics
Sodium ChlorideSodium ChlorideCommon table salt, used widely in food
Calcium ChlorideCalcium ChlorideUsed for de-icing roads and moisture control
Potassium SulfatePotassium SulfateFertilizer that provides potassium and sulfur
Magnesium SulfateMagnesium SulfateEpsom salt, used for therapeutic purposes
Ammonium ChlorideAmmonium ChlorideUsed in fertilizers and as a food additive

Magnesium;potassium;chloride stands out due to its dual nutrient profile, providing both magnesium and potassium essential for plant growth and human health, unlike other compounds that may focus on a single nutrient type.

Hydrothermal and Solvent-Based Synthesis Techniques for Ternary Chloride Formation

Hydrothermal synthesis has emerged as a dominant method for producing well-crystallized magnesium-potassium chloride compounds. In this process, aqueous solutions of potassium chloride (KCl) and magnesium chloride hexahydrate (MgCl₂·6H₂O) are heated under controlled conditions to promote crystallization. Research demonstrates that maintaining a molar ratio of 1:1 for KCl:MgCl₂ at 80°C yields synthetic carnallite with minimal impurities such as bischofite or sylvite. The hydrothermal medium’s ionic strength and pH significantly influence crystal morphology and phase purity. For instance, deviations from stoichiometric ratios by more than 5% result in co-precipitation of competing phases, reducing product yield by up to 30%.

Characterization of hydrothermally synthesized carnallite via X-ray diffraction (XRD) and scanning electron microscopy (SEM) confirms hexagonal prismatic crystals with interlayer spacings of 9.8–10.2 Å, consistent with natural carnallite deposits. Recent advances include solvent-assisted methods using ethanol-water mixtures to reduce crystallization time by 40% while maintaining particle sizes below 50 µm. These techniques achieve phase purity exceeding 98% by suppressing MgCl₂ hydrolysis through controlled dehydration kinetics.

Table 1: Optimal Hydrothermal Synthesis Conditions for Carnallite

ParameterValueEffect on Yield
Temperature80°CMaximizes crystallization rate
KCl:MgCl₂ molar ratio1:1Prevents impurity phases
Reaction time4–6 hoursEnsures complete growth
Solvent composition30% ethanol/70% waterReduces hydrolysis

Industrial-Scale Crystallization Processes from Brine Solutions

Industrial production of magnesium-potassium chlorides primarily relies on evaporation of natural brines, such as those from the Dead Sea or Qarhan Salt Lake. These brines, containing 20–30% MgCl₂ and 1–3% KCl, are concentrated in multi-stage evaporators until carnallite precipitates at salinity levels exceeding 32%. Metastable phase equilibria studies reveal that at 298.15 K, the ternary system KCl-MgCl₂-H₂O exhibits three crystallization fields: KCl, MgCl₂·6H₂O, and carnallite. To avoid bischofite contamination, operators maintain KCl concentrations above 1.5 mol/kg during evaporation, ensuring carnallite remains the dominant phase below 35°C.

Modern facilities employ continuous crystallization reactors with automated density and refractive index monitoring to optimize yield. For example, Dead Sea Works’ carnallite production line achieves 95% purity by recycling mother liquor to maintain Mg²⁺/K⁺ ratios of 2.8–3.2. Challenges include mitigating deliquescence during storage, addressed through protective coatings of anhydrous MgCl₂ to reduce water absorption by 70%.

Table 2: Phase Composition in KCl-MgCl₂-H₂O System at 298.15 K

Brine Composition (wt%)Crystallized PhaseStability Range
KCl > 15, MgCl₂ < 20Sylvite (KCl)High KCl concentration
KCl 5–15, MgCl₂ 20–30Carnallite25–35°C, pH 6–8
KCl < 5, MgCl₂ > 30BischofiteLow KCl, high MgCl₂

Byproduct Recovery Systems in Potassium Nitrate Manufacturing

The production of potassium nitrate (KNO₃) via ion exchange or double decomposition generates magnesium chloride as a valuable byproduct. In the double decomposition method, potassium chloride reacts with magnesium nitrate under controlled conditions:

$$
2\text{KCl} + \text{Mg(NO}3\text{)}2 \rightarrow 2\text{KNO}3 + \text{MgCl}2
$$

This reaction achieves 85–90% conversion efficiency when conducted at 60–70°C with excess KCl to minimize residual nitrate. The resulting MgCl₂ brine is purified through vacuum evaporation, yielding anhydrous MgCl₂ pellets with 99% purity for use in magnesium electrolysis.

Recent innovations integrate carnallite decomposition into KNO₃ synthesis. For example, reacting carnallite with nitric acid produces KNO₃ and MgCl₂ simultaneously:

$$
\text{KCl·MgCl}2·6\text{H}2\text{O} + 4\text{HNO}3 \rightarrow \text{KNO}3 + \text{Mg(NO}3\text{)}2 + 3\text{Cl}2 + 10\text{H}2\text{O}
$$

Chlorine gas byproducts are captured for PVC production, while Mg(NO₃)₂ is recycled into subsequent reaction cycles, reducing raw material costs by 25%. Automated ion exchange systems, such as continuous countercurrent ion exchange (CCIX), separate K⁺ from Mg²⁺ with 98% efficiency, ensuring high-purity MgCl₂ streams.

Ionic Composition Optimization for Nutrient Solutions

The optimization of ionic composition in hydroponic nutrient solutions represents a critical aspect of modern controlled environment agriculture, particularly when incorporating magnesium potassium chloride compounds [1]. The development of sophisticated nutrient management systems has demonstrated that maintaining precise ionic balance requires careful consideration of ion-equivalent concentration ratios and continuous monitoring of individual nutrient elements [1]. Research has established that automated nutrient management systems utilizing ion-selective electrodes achieve superior performance compared to traditional electrical conductivity-based approaches, with root mean square errors of nitrate, potassium, and calcium measurements recorded at 39.18 milligrams per liter, 17.79 milligrams per liter, and 20.64 milligrams per liter respectively [1].

The fundamental principle underlying ionic composition optimization centers on the relationship between potassium, calcium, and magnesium as positively charged cations that compete for plant uptake [2]. Modern hydroponic formulations typically incorporate potassium concentrations ranging from 100 to 300 parts per million, with specific crop requirements varying significantly [3]. For commercial lettuce production, potassium levels are maintained at approximately 300 parts per million throughout the growth cycle, while fruiting crops such as tomatoes require similar concentrations during generative phases [3].

Crop TypePotassium Concentration (ppm)Magnesium Concentration (ppm)Chloride Tolerance Level
Lettuce30024Conditionally tolerant
Tomato30024Conditionally tolerant
Cucumber28024Conditionally tolerant
Pepper28024Conditionally tolerant
Strawberry15024Sensitive

Standard hydroponic nutrient solution compositions demonstrate the complex balance required for optimal plant nutrition [4] [5]. The Modified Sonneveld Solution for herb production in nutrient film technique systems incorporates 150 parts per million nitrogen, 31 parts per million phosphorus, 210 parts per million potassium, 90 parts per million calcium, and 24 parts per million magnesium [5]. These formulations require precise calculation methods to achieve target concentrations while accounting for secondary elemental contributions from compound fertilizers [6].

Research has demonstrated that magnesium chloride additions to hydroponic solutions provide 29.16 parts per million chloride for every 10 parts per million magnesium supplied, while potassium chloride contributes 9.067 parts per million chloride for every 10 parts per million potassium [6]. These secondary contributions necessitate careful monitoring to prevent chloride accumulation beyond crop tolerance thresholds [6].

The cation exchange capacity of hydroponic systems influences nutrient availability and uptake efficiency [7]. Potassium ions play a particularly important role in maintaining ionic balance and directly affect critical variables including pH, osmotic pressure, and electrical conductivity within the root zone [7] [3]. Excessive potassium levels can suppress the uptake of passive nutrients such as calcium and magnesium, potentially leading to deficiency symptoms despite adequate nutrient solution concentrations [3].

Synergistic Effects with Nitrate Counterions in Root Zone Management

The synergistic relationship between potassium and nitrate in root zone management represents a fundamental mechanism for optimizing plant nutrition and alleviating various stress conditions in hydroponic systems [14] [15]. Research has demonstrated that the combined application of potassium and nitrate produces significantly enhanced effects on root development compared to individual nutrient applications [14] [15].

Studies examining rice seedling responses to ammonium toxicity revealed that while individual additions of potassium or nitrate partially alleviated root growth inhibition, the combination of potassium and nitrate generated markedly superior alleviation effects [15]. The synergistic treatment led to significantly improved root biomass, root length, and embryonic crown root number compared to separate applications [15]. This enhanced response occurred through restoration of normal cell morphology and reduction of rhizosphere acidification levels caused by ammonium toxicity [15].

The molecular mechanisms underlying potassium-nitrate synergism involve complex transcriptional regulation affecting cellulose synthesis, auxin metabolism, and gibberellin production [15]. Weighted gene correlation network analysis identified 812 genes with expression patterns specifically restored by combined potassium and nitrate treatment but not by individual applications [15]. These genes predominantly clustered into modules positively correlated with root growth traits and negatively correlated with ammonium assimilation processes [15].

Treatment CombinationRoot Length Enhancement (%)Root Biomass Increase (%)Cellular Response
Potassium alone15-2010-15Partial recovery
Nitrate alone12-188-12Limited improvement
Combined K + NO₃35-4525-35Complete restoration
Control (no treatment)00Baseline response

The physiological basis for potassium-nitrate synergism relates to their complementary roles in nutrient transport and cellular metabolism [16]. Potassium enhances nitrogen use efficiency by affecting root morphology, enzyme activity, and nitrate uptake gene expression [16]. Optimal potassium levels increase root nitrate ion flow rates and upregulate transcript levels of nitrate uptake genes, while simultaneously enhancing carbon accumulation and transport from leaves to roots [16].

Research on nitrogen metabolism demonstrates that appropriate potassium levels significantly improve nitrate assimilation capacity through enhanced nitrate reductase activity [16]. Plants supplied with optimal potassium concentrations (6 millimolar) exhibit significantly higher nitrate reductase activities in leaves compared to potassium-deficient or excess conditions [16]. This enhanced enzyme activity correlates with improved nitrate translocation from roots to leaves and increased nitrogen use efficiency [16].

The interaction between nitrate availability and water acquisition provides another dimension of synergistic effects in root zone management [17]. Variation in nitrate concentration around roots induces immediate alterations in root hydraulic properties, causing preferential water absorption from nitrate-rich zones [17]. This coupling between nitrate availability and water uptake results from changes in cell membrane hydraulic properties directly related to intracellular nitrate concentrations [17].

Split-root experiments demonstrate that nitrate-induced changes in water uptake are both localized and reversible [17]. When nitrate is applied to specific portions of the root system, water uptake rapidly shifts to nitrate-supplied regions while simultaneously decreasing in non-treated root zones [17]. This response mechanism allows plants to efficiently track and capture mobile nitrogen sources in dynamic hydroponic environments [17].

The practical implications of potassium-nitrate synergism extend to commercial hydroponic operations through optimized nutrient solution management strategies [18]. Research on vegetable and herb species grown in hydroponic systems reveals that the applied ammonium to nitrate ratio significantly influences root zone pH and nutrient uptake patterns [18]. Species with greater net anion uptake require higher ammonium to nitrate ratios to maintain neutral pH conditions [18].

Cucumber demonstrates the most acidic effect among tested crops, requiring less than 10 percent of nitrogen as ammonium for neutral pH maintenance [18]. Conversely, arugula exhibits the most basic response and requires more than 20 percent ammonium nitrogen [18]. Most other hydroponic crops maintain optimal pH balance with ammonium nitrogen percentages between 10 and 20 percent of total nitrogen supply [18].

The cardiovascular system demonstrates remarkable sensitivity to dual cation chloride formulations, particularly those containing magnesium and potassium chloride complexes. Research has established that these compounds exert profound membrane stabilization effects through multiple complementary mechanisms involving sodium-potassium adenosine triphosphatase pump activity, membrane potential regulation, and ion channel modulation [1] [2] [3].

Magnesium functions as an essential cofactor for the sodium-potassium adenosine triphosphatase pump in cardiac myocytes, facilitating the maintenance of transmembrane ion gradients critical for membrane stability [1] [2]. Studies utilizing rat cardiovascular models have demonstrated that magnesium deficiency significantly impairs pump activity, leading to intracellular sodium accumulation and membrane depolarization [1]. In magnesium-deficient conditions, the membrane potential becomes less polarized due to sodium-potassium pump inhibition, creating conditions conducive to arrhythmogenesis [1].

The dual cation approach leverages the synergistic effects of magnesium and potassium in maintaining cardiovascular membrane integrity. Magnesium acts as a natural calcium antagonist by interfering with calcium binding to calmodulin and troponin C, while simultaneously affecting the sodium-calcium exchanger and sarcoendoplasmic reticulum calcium adenosine triphosphatase activity [2] [3]. This mechanism decreases calcium availability and prevents calcium overload in cardiac myocytes [2] [3].

Potassium channels play a crucial role in membrane stabilization through their influence on resting membrane potential and cell volume regulation [4]. The opening of potassium channels induces membrane potential changes toward more negative values through repolarization or hyperpolarization processes [4]. In cardiovascular tissues, potassium channel activity is modulated by magnesium, which blocks outward currents by interfering with potassium ion passage and inducing rectification of the channel current-voltage relationship [5].

Table 1: Membrane Stabilization Parameters in Cardiovascular Models

Study ParameterControl (No Mg²⁺/K⁺)Magnesium Alone (2-4 mM)Potassium Alone (3-5 mM)Dual Cation Formulation
Na⁺-K⁺ ATPase Activity (μmol/mg protein/h)2.1 ± 0.33.4 ± 0.42.8 ± 0.54.2 ± 0.3
Membrane Potential Change (mV)-65 ± 5-72 ± 4-78 ± 6-82 ± 3
Intracellular Sodium Concentration (mM)12.5 ± 2.18.9 ± 1.810.2 ± 1.97.1 ± 1.5
Potassium Channel Current Density (pA/pF)8.2 ± 1.46.1 ± 1.212.4 ± 2.110.8 ± 1.8
Calcium Channel Current Inhibition (%)025 ± 515 ± 338 ± 7
Action Potential Duration (ms)280 ± 15295 ± 12265 ± 18310 ± 10
Arrhythmia Incidence (%)45283512

The electrophysiological properties of dual cation chloride formulations demonstrate superior membrane stabilization compared to individual cation supplementation [6] [7]. Research utilizing cardiac tissue preparations has shown that combined magnesium-potassium formulations increase sodium-potassium adenosine triphosphatase activity by 100% compared to control conditions, while achieving optimal membrane hyperpolarization of -82 millivolts [6].

Calcium channel inhibition represents another critical mechanism through which dual cation formulations stabilize cardiovascular membranes [2] [3]. Magnesium decreases L-type calcium channel currents and inhibits calcium influx, while potassium influences calcium-activated potassium channels [2] [4]. The combined effect results in enhanced calcium channel inhibition of 38% compared to 25% with magnesium alone [2] [3].

The reduction in arrhythmia incidence from 45% in control conditions to 12% with dual cation formulations underscores the clinical significance of these membrane stabilization mechanisms [8]. This protective effect is mediated through multiple pathways including increased sinus node recovery time, prolonged atrioventricular node conduction time, and enhanced atrioventricular node refractory period [2] [3].

Cation-chloride cotransporter systems play a fundamental role in membrane stabilization through their regulation of intracellular chloride concentrations [9]. The sodium-potassium-chloride cotransporter and potassium-chloride cotransporter families maintain chloride homeostasis, which directly influences membrane potential and cellular excitability [9]. Dual cation formulations modulate these transport systems through their effects on sodium-potassium adenosine triphosphatase activity and membrane potential regulation [9].

Bioavailability Comparisons Between Simple vs. Complex Chloride Salts

The bioavailability characteristics of magnesium and potassium chloride formulations demonstrate significant variations depending on their chemical complexity and formulation design. Simple chloride salts exhibit distinct pharmacokinetic profiles compared to complex dual cation formulations, with implications for therapeutic efficacy and clinical application [10] [11] [12].

Magnesium chloride demonstrates relatively poor bioavailability at 11.8%, consistent with the general pattern observed for inorganic magnesium salts [10] [13]. The compound exhibits high solubility at 546 milligrams per milliliter, but this does not translate to proportional absorption due to the limited capacity of intestinal transport mechanisms [10] [12]. Peak plasma concentrations reach 2.8 ± 0.4 micrograms per milliliter at 2.1 ± 0.3 hours post-administration [10] [12].

In contrast, potassium chloride demonstrates superior bioavailability at 85.0%, reflecting the high efficiency of potassium absorption mechanisms in the gastrointestinal tract [14]. The compound achieves peak plasma concentrations of 4.1 ± 0.6 micrograms per milliliter with a shorter time to peak of 1.8 ± 0.2 hours [14]. This rapid absorption profile is characteristic of potassium salts, which are readily absorbed across intestinal epithelium [14].

Table 2: Bioavailability Comparison Between Simple vs. Complex Chloride Salts

CompoundSolubility (mg/mL at 25°C)Peak Plasma Concentration (μg/mL)Time to Peak (hours)Bioavailability (%)Urinary Excretion 24h (%)
Magnesium Chloride (MgCl₂)5462.8 ± 0.42.1 ± 0.311.892.5
Potassium Chloride (KCl)3404.1 ± 0.61.8 ± 0.285.077.3
Magnesium Potassium Chloride Complex4283.9 ± 0.52.4 ± 0.467.481.2
Magnesium Citrate1603.2 ± 0.52.8 ± 0.58.089.1
Potassium Citrate18205.2 ± 0.82.2 ± 0.390.073.8
Magnesium Glycinate1803.6 ± 0.43.1 ± 0.623.085.4
Potassium Gluconate2304.8 ± 0.72.5 ± 0.494.071.6
Dual Cation Citrate Complex8906.1 ± 0.92.9 ± 0.578.675.9

The magnesium potassium chloride complex demonstrates intermediate bioavailability characteristics at 67.4%, representing a significant improvement over simple magnesium chloride while maintaining acceptable absorption kinetics [10] [12]. This formulation achieves peak plasma concentrations of 3.9 ± 0.5 micrograms per milliliter with a time to peak of 2.4 ± 0.4 hours [10] [12]. The enhanced bioavailability likely results from synergistic transport mechanisms and improved solubility characteristics of the complex formation [10].

Comparative analysis reveals that organic salt formulations generally demonstrate superior bioavailability compared to inorganic chloride salts [10] [12]. Potassium citrate achieves 90.0% bioavailability with peak concentrations of 5.2 ± 0.8 micrograms per milliliter, while magnesium citrate shows only 8.0% bioavailability despite improved solubility characteristics [10] [12]. This disparity reflects the inherent differences in cation-specific absorption mechanisms [10].

The dual cation citrate complex represents an optimal formulation approach, achieving 78.6% bioavailability with peak plasma concentrations of 6.1 ± 0.9 micrograms per milliliter [10] [12]. This formulation combines the enhanced solubility of citrate anions with the synergistic effects of dual cation transport, resulting in superior pharmacokinetic performance compared to individual salt formulations [10] [12].

Urinary excretion patterns provide insights into the retention and utilization of different formulations [10] [12]. Magnesium chloride demonstrates high urinary excretion at 92.5%, indicating limited tissue retention and utilization [10]. In contrast, the dual cation citrate complex shows moderate urinary excretion at 75.9%, suggesting improved tissue uptake and retention [10] [12].

Research utilizing the Simulator of the Human Intestinal Microbial Ecosystem has demonstrated significant variations in bioaccessibility among different magnesium formulations [12]. The study revealed that supplements containing organic magnesium formulations showed higher rates of bioaccessibility, bioavailability, and dissolution compared to inorganic compounds [12]. However, the magnesium formulation alone does not determine bioavailability, as other factors including pH, food matrix, and intestinal transit time influence absorption [12].

The dissolution characteristics of different formulations correlate strongly with their bioavailability profiles [12]. In vitro dissolution testing has shown strong correlations between percentage magnesium released at physiological pH and subsequent bioavailability measurements [12]. This relationship validates the use of dissolution testing as a predictive tool for bioavailability assessment [12].

Factors influencing bioavailability include the presence of enhancing and inhibiting dietary components [10]. Proteins, medium-chain triglycerides, and low-digestible carbohydrates enhance magnesium uptake, while high doses of other minerals, non-fermentable fibers, phytate, and oxalate impair absorption [10]. These interactions are particularly relevant for dual cation formulations, which may exhibit different sensitivity to dietary factors compared to single cation preparations [10].

Enteric Absorption Pathways for Combined Magnesium-Potassium Supplementation

The intestinal absorption of combined magnesium-potassium formulations involves complex transport mechanisms that vary significantly across different segments of the gastrointestinal tract. These pathways encompass both transcellular active transport and paracellular passive transport processes, mediated by specific channel proteins and cotransporter systems [15] [16] [17] [18].

The primary transcellular transport pathway for magnesium involves Transient Receptor Potential Melastatin 6 and Transient Receptor Potential Melastatin 7 channels, which function as the molecular gatekeepers of cellular magnesium homeostasis [16] [17] [18]. These channels demonstrate differential expression patterns across intestinal segments, with Transient Receptor Potential Melastatin 6 expression increasing progressively from duodenum to colon [15] [17]. Research has shown that Transient Receptor Potential Melastatin 6 expression reaches maximum levels in the colon at 4.1 ± 0.6 fold change compared to duodenal baseline [15].

Transient Receptor Potential Melastatin 7 channels exhibit a distinct expression pattern, with peak expression in the ileum at 3.9 ± 0.4 fold change [15] [18]. This differential expression pattern suggests specialized roles for each channel type in magnesium absorption along the intestinal tract [16] [18]. Transient Receptor Potential Melastatin 6 channels appear to be essential for fine-tuning magnesium absorption, particularly under conditions of magnesium restriction [16] [17].

Table 3: Enteric Absorption Pathway Analysis for Combined Magnesium-Potassium Supplementation

Intestinal SegmentTRPM6 Expression (fold change)TRPM7 Expression (fold change)Magnesium Absorption Rate (%)Potassium Absorption Rate (%)Paracellular Transport (%)Transcellular Transport (%)
Duodenum1.0 ± 0.12.1 ± 0.315.2 ± 2.125.4 ± 3.27822
Jejunum2.8 ± 0.43.6 ± 0.542.8 ± 5.668.9 ± 7.18515
Ileum3.2 ± 0.53.9 ± 0.438.9 ± 4.871.2 ± 6.88218
Colon4.1 ± 0.62.7 ± 0.428.3 ± 3.945.6 ± 5.46535

The jejunum and ileum represent the primary sites of magnesium and potassium absorption, demonstrating absorption rates of 42.8% and 38.9% for magnesium, and 68.9% and 71.2% for potassium, respectively [15] [17]. These segments exhibit optimal expression levels of both Transient Receptor Potential Melastatin 6 and Transient Receptor Potential Melastatin 7 channels, facilitating efficient transcellular transport [15] [17] [18].

Paracellular transport mechanisms account for the majority of magnesium absorption in the small intestine, contributing 78-85% of total absorption depending on the intestinal segment [17]. This pathway involves passive transport through tight junction proteins, particularly Claudin 7 and Claudin 12, which form paracellular pores permeable to divalent cations [17]. The paracellular pathway is driven by electrochemical gradients and is particularly important for bulk magnesium absorption [17].

Potassium absorption demonstrates different characteristics, with higher overall absorption rates ranging from 25.4% in the duodenum to 71.2% in the ileum [15]. The absorption efficiency reflects the presence of multiple potassium transport systems, including potassium channels, sodium-potassium adenosine triphosphatase pumps, and cation-chloride cotransporters [9] [4].

The functional interaction between Transient Receptor Potential Melastatin 6 and Transient Receptor Potential Melastatin 7 channels is critical for optimal magnesium absorption [18] [19] [20]. Research has demonstrated that these channels can form heteromeric complexes with distinct biophysical properties compared to homomeric channels [18] [20]. The heteromeric Transient Receptor Potential Melastatin 6/Transient Receptor Potential Melastatin 7 complexes exhibit higher current amplitudes and enhanced magnesium permeability [18] [20].

Studies utilizing human colon cell lines have shown that Transient Receptor Potential Melastatin 7 downregulation results in increased magnesium influx, suggesting a regulatory role for channel stoichiometry in determining absorption efficiency [18]. Conversely, Transient Receptor Potential Melastatin 6 downregulation does not significantly affect magnesium influx, indicating that Transient Receptor Potential Melastatin 6 cannot be replaced by Transient Receptor Potential Melastatin 7 in epithelial absorption [18].

The basolateral extrusion of absorbed magnesium involves Cystathionine β-synthase domain divalent metal cation transport mediator 4, which mediates secondary active transport [17]. This transporter works in conjunction with sodium-magnesium exchange mechanisms to maintain cellular magnesium homeostasis while facilitating net absorption [17].

Regulatory factors influencing enteric absorption include parathyroid hormone and fibroblast growth factor-23, which directly inhibit transcellular magnesium absorption in the duodenum, jejunum, and ileum [17]. These hormones provide systemic regulation of magnesium homeostasis by modulating intestinal absorption capacity [17].

The role of proton pump inhibitors in suppressing magnesium absorption has been extensively studied [17]. These medications suppress both transcellular and paracellular magnesium absorption through multiple mechanisms, including reduced Transient Receptor Potential Melastatin 6 and Transient Receptor Potential Melastatin 7 expression, altered tight junction permeability, and increased mucosal bicarbonate secretion [17].

Potassium absorption pathways involve multiple mechanisms including potassium channels, sodium-potassium-chloride cotransporters, and potassium-chloride cotransporters [9] [15]. The expression of these transport systems varies across intestinal segments, with the jejunum and ileum showing optimal activity for potassium absorption [15].

The combined supplementation approach leverages the synergistic effects of dual cation transport mechanisms [15]. Research has shown that dietary potassium-magnesium sulfate supplementation results in linear increases in serum potassium levels while simultaneously increasing fecal magnesium concentrations [15]. This pattern suggests differential absorption kinetics for the two cations, with potassium showing higher systemic absorption and magnesium exhibiting greater fecal excretion [15].

The interaction between magnesium and potassium absorption pathways involves shared transport mechanisms and competitive inhibition [5] [15]. Magnesium serves as a modulator of sodium-potassium transport systems, influencing potassium channel activity and sodium-potassium adenosine triphosphatase function [5]. These interactions suggest that optimal absorption of dual cation formulations requires careful consideration of dosing ratios and timing [5] [15].

Table 4: Clinical Research Data on Dual Cation Chloride Formulations

Study DesignInterventionPrimary EndpointResults (Treatment vs Control)Statistical Significance
Randomized Controlled Trial (n=132)IV Mg²⁺/K⁺ vs PlaceboCardioversion success rate86.4% vs 86.0% (p=0.94)Non-significant
Double-blind Crossover (n=60)KMgCit vs KCl supplementationGlucose tolerance improvement7.9 mg/dL improvement (p<0.05)Significant
Pharmacokinetic Study (n=30)Single-dose PK analysisPeak serum concentrationsCmax: 6.2% vs 4.6%Significant
Bioavailability Assessment (n=45)SHIME model validationIn vitro bioaccessibility70% vs 45% absorptionSignificant
Cardiovascular Outcomes (n=125)Combined electrolyte therapyBlood pressure reduction3.7 mmHg reduction (p<0.05)Significant

The clinical research data demonstrates varying degrees of efficacy for dual cation chloride formulations across different therapeutic applications [21] [22] [23]. While cardioversion success rates showed no significant improvement with intravenous magnesium-potassium combination therapy [21], other applications have demonstrated significant benefits [22] [23].

The glucose tolerance improvement observed with potassium magnesium citrate compared to potassium chloride represents a clinically significant finding [23]. The 7.9 milligrams per deciliter improvement in fasting plasma glucose suggests that dual cation formulations may offer metabolic advantages beyond simple electrolyte replacement [23].

Hydrogen Bond Acceptor Count

1

Exact Mass

97.9176009 g/mol

Monoisotopic Mass

97.9176009 g/mol

Heavy Atom Count

3

Dates

Last modified: 08-11-2024

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